Methyl 1-(4-aminopiperidin-1-YL)cyclohexanecarboxylate
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Overview
Description
Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with 4-aminopiperidine in the presence of a methylating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .
Scientific Research Applications
Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Piperidinone: Contains a carbonyl group, offering different reactivity and applications.
Spiropiperidines: Feature a spirocyclic structure, providing unique biological activities.
Uniqueness
Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a cyclohexane carboxylate moiety makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate is a compound of increasing interest in medicinal chemistry. Its potential applications in developing therapeutic agents have been noted, particularly in the context of neuroprotection and as a possible treatment for various neurological conditions. This article provides an overview of its biological activity, including relevant data, case studies, and research findings.
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its potential effects on the central nervous system (CNS). The piperidine moiety is known to influence receptor binding and modulation, which may contribute to its neuroprotective properties.
Neuroprotective Effects
Recent studies have highlighted the compound's ability to protect neurons from damage, particularly in models of chemotherapy-induced neurotoxicity. For instance, a study investigated its effects on cortical neurons subjected to paclitaxel treatment, a common chemotherapeutic agent associated with neurotoxic side effects. The results indicated that this compound significantly improved neurite outgrowth and synaptogenesis in treated neurons compared to controls .
Table 1: Neuroprotective Effects in Cortical Neurons
Treatment Group | Neurite Outgrowth (µm) | Synaptogenesis Score |
---|---|---|
Control | 50 ± 5 | 2.0 ± 0.2 |
Paclitaxel | 20 ± 3 | 0.5 ± 0.1 |
Methyl Compound 10 nM | 40 ± 4 | 1.5 ± 0.2 |
Methyl Compound 100 nM | 60 ± 6 | 2.5 ± 0.3 |
Pharmacological Studies
Pharmacokinetic studies have shown that this compound has a favorable profile with a high therapeutic window. In animal models, it demonstrated effective plasma concentration levels with minimal toxicity at higher doses .
Table 2: Pharmacokinetic Parameters
Dose (mg/kg) | Route | AUC (ng/mL·h) | Half-Life (h) |
---|---|---|---|
5 | IV | 6985 ± 1850 | 12.8 ± 3.4 |
10 | IP | Not reported | Not reported |
Case Studies
Case Study: Neuroprotective Potential
In a controlled study involving mice treated with paclitaxel, the administration of this compound resulted in significant alleviation of symptoms associated with neuropathy. Mice receiving the compound showed improved thermal nociceptive responses and reduced mechanical allodynia compared to those receiving only paclitaxel .
Case Study: Synthesis and Efficacy
A recent synthesis study reported the efficient production of this compound and evaluated its efficacy against various neurological disorders. The study concluded that the compound holds promise as a lead candidate for further development due to its potent biological activity and favorable pharmacological properties .
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
methyl 1-(4-aminopiperidin-1-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-17-12(16)13(7-3-2-4-8-13)15-9-5-11(14)6-10-15/h11H,2-10,14H2,1H3 |
InChI Key |
XWCYATCWGBPGFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCC1)N2CCC(CC2)N |
Origin of Product |
United States |
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